molecular formula C11H18O4 B14382412 Methyl 4-(2-ethoxyethoxy)hex-2-ynoate CAS No. 88067-58-7

Methyl 4-(2-ethoxyethoxy)hex-2-ynoate

Cat. No.: B14382412
CAS No.: 88067-58-7
M. Wt: 214.26 g/mol
InChI Key: QZDRLLNDRQTFBZ-UHFFFAOYSA-N
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Description

Methyl 4-(2-ethoxyethoxy)hex-2-ynoate is an organic compound with the molecular formula C11H18O4. It is characterized by the presence of an ester group, a triple bond, and two ether linkages. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-ethoxyethoxy)hex-2-ynoate typically involves the esterification of 4-(2-ethoxyethoxy)hex-2-ynoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-ethoxyethoxy)hex-2-ynoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(2-ethoxyethoxy)hex-2-ynoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-ethoxyethoxy)hex-2-ynoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with specific pathways in biological systems. The triple bond and ether linkages also contribute to its reactivity and interactions with various molecular targets .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

88067-58-7

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 4-(2-ethoxyethoxy)hex-2-ynoate

InChI

InChI=1S/C11H18O4/c1-4-10(6-7-11(12)13-3)15-9-8-14-5-2/h10H,4-5,8-9H2,1-3H3

InChI Key

QZDRLLNDRQTFBZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C#CC(=O)OC)OCCOCC

Origin of Product

United States

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